Methyl 4-(chloromethyl)-2-methoxybenzoate
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Overview
Description
Methyl 4-(chloromethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid and features a chloromethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(chloromethyl)-2-methoxybenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2-methoxybenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
Methyl 2-methoxybenzoate+Formaldehyde+Hydrochloric acid→Methyl 4-(chloromethyl)-2-methoxybenzoate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chloromethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-(chloromethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins, as well as in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)-2-methoxybenzoate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can also participate in reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)-2-methoxybenzoate
- Methyl 4-(hydroxymethyl)-2-methoxybenzoate
- Methyl 4-(methoxymethyl)-2-methoxybenzoate
Uniqueness
Methyl 4-(chloromethyl)-2-methoxybenzoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, hydroxymethyl, and methoxymethyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 4-(chloromethyl)-2-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXCTBSQONPDBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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